Diethyl 4,5-dihydroisoxazole-3,5-dicarboxylate
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Overview
Description
Diethyl 4,5-dihydroisoxazole-3,5-dicarboxylate is a chemical compound belonging to the class of isoxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 4,5-dihydroisoxazole-3,5-dicarboxylate typically involves the reaction of hydroxyimoyl halides with dipolarophiles under mild basic conditions, such as sodium bicarbonate, at ambient temperature . Another method involves the use of β-diketohydrazone as a precursor, which undergoes cyclization to form the isoxazole ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The use of metal-free synthetic routes is also being explored to reduce costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
Diethyl 4,5-dihydroisoxazole-3,5-dicarboxylate can undergo various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.
Reduction: The oxime functionality can be reduced to form amino alcohols.
Substitution: The compound can participate in substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Hydrolysis: Typically performed using aqueous acids or bases.
Reduction: Commonly carried out using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Various electrophiles can be used, depending on the desired substitution pattern.
Major Products Formed
Hydrolysis: Formation of 4,5-dihydroisoxazole-3,5-dicarboxylic acid.
Reduction: Formation of amino alcohol derivatives.
Substitution: Formation of substituted isoxazole derivatives.
Scientific Research Applications
Diethyl 4,5-dihydroisoxazole-3,5-dicarboxylate has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of various bioactive compounds.
Organic Synthesis: Serves as an intermediate in the synthesis of complex molecules.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of diethyl 4,5-dihydroisoxazole-3,5-dicarboxylate involves its interaction with specific molecular targets, depending on its application. For example, in medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways . The exact molecular targets and pathways can vary based on the specific derivative or application being studied.
Comparison with Similar Compounds
Diethyl 4,5-dihydroisoxazole-3,5-dicarboxylate can be compared with other similar compounds, such as:
Isoxazole: A simpler structure with similar reactivity but lacking the ester groups.
3,5-Disubstituted Isoxazoles: Compounds with different substituents at the 3 and 5 positions, which can alter their chemical and biological properties.
Uniqueness
The presence of the diethyl ester groups in this compound provides unique reactivity and potential for further functionalization, making it a valuable intermediate in organic synthesis and medicinal chemistry .
Properties
CAS No. |
40435-26-5 |
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Molecular Formula |
C9H13NO5 |
Molecular Weight |
215.20 g/mol |
IUPAC Name |
diethyl 4,5-dihydro-1,2-oxazole-3,5-dicarboxylate |
InChI |
InChI=1S/C9H13NO5/c1-3-13-8(11)6-5-7(15-10-6)9(12)14-4-2/h7H,3-5H2,1-2H3 |
InChI Key |
JFMMYTGEAAYNHX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CC(=NO1)C(=O)OCC |
Origin of Product |
United States |
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